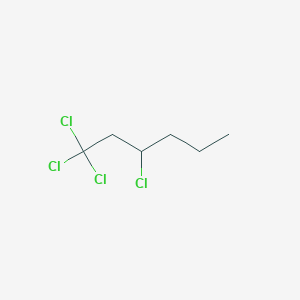
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a methyl group, and a butynyl group attached to a diphenylacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of diphenylacetic acid with 4-(diethylamino)-1-methyl-2-butynyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
化学反应分析
Types of Reactions
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the butynyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Aminoquinolines: Such as chloroquine and amodiaquine, which are used as antimalarial drugs.
Piperidine Derivatives: Known for their pharmacological applications in various therapeutic areas.
Uniqueness
4-(Diethylamino)-1-methyl-2-butynyl diphenylacetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers and professionals in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
24642-43-1 |
|---|---|
分子式 |
C23H28ClNO2 |
分子量 |
385.9 g/mol |
IUPAC 名称 |
5-(diethylamino)pent-3-yn-2-yl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-4-24(5-2)18-12-13-19(3)26-23(25)22(20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17,19,22H,4-5,18H2,1-3H3;1H |
InChI 键 |
JIWAVHWPBXALMM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC#CC(C)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


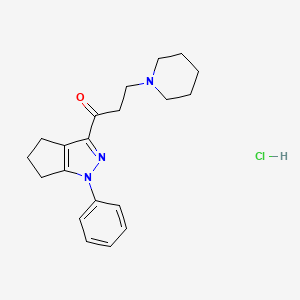
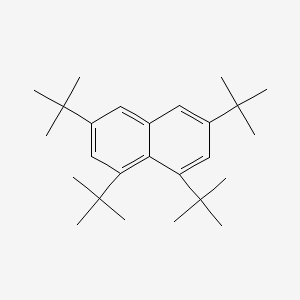
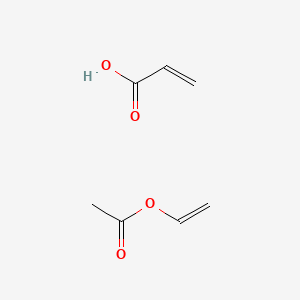
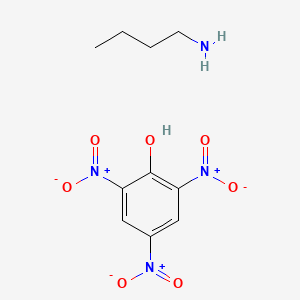
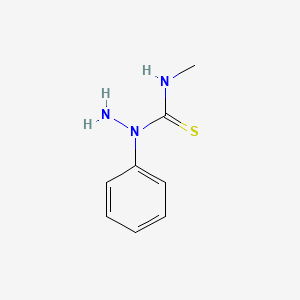
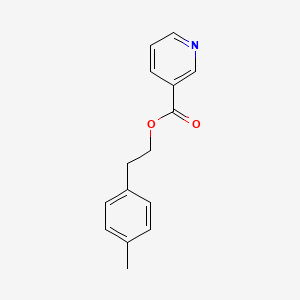
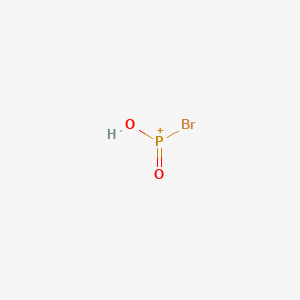

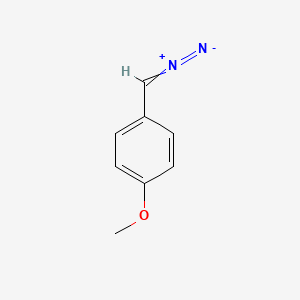



![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)
